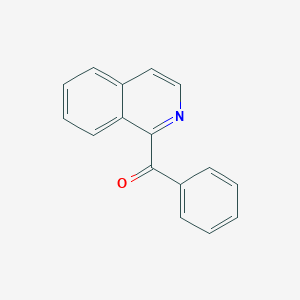

Isoquinolin-1-yl(phenyl)methanone

Overview

Description

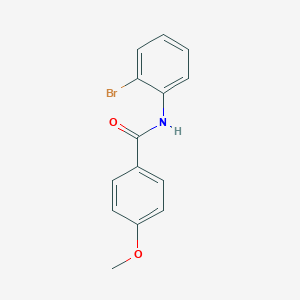

Isoquinolin-1-yl(phenyl)methanone is a chemical compound that is part of a broader class of organic compounds known as isoquinolines. These compounds are characterized by a benzene ring fused to a pyridine ring. The specific compound of interest, while not directly synthesized or analyzed in the provided papers, is related to various derivatives and analogs that have been synthesized and studied for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of this compound derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives was achieved through cyclocondensation followed by cyclopropanation, as detailed in one study . Another paper describes the synthesis of a related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, through chlorination using POCl3 reagent . These methods highlight the versatility and complexity of synthetic approaches in the realm of isoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of this compound derivatives is often elucidated using various spectroscopic techniques. For example, the crystal structure, vibrational spectroscopy, and DFT computations were used to characterize 1-(2-chloro-4-phenylquinolin-3-yl)ethanone . Similarly, NMR, UV, IR, and mass spectral data were employed to determine the structure of 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] . These studies provide insights into the molecular conformations and electronic properties of the compounds.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The papers provided do not detail specific reactions for this compound, but they do discuss reactions pertinent to similar compounds. For instance, the intramolecular α-amidoalkylation reaction was used to synthesize a bis terephthalamide derivative . Additionally, cyclization reactions were employed to create 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones from N-[2-(azidomethyl)phenyl] amides . These reactions are indicative of the types of chemical transformations that isoquinoline derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are crucial for their practical applications. The papers discuss various properties such as vibrational spectra, Mulliken population analyses, HOMO-LUMO gaps, and thermodynamic properties . QSAR modeling was also used to predict the relative toxicity of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives, which is important for understanding the safety profile of these compounds . These analyses contribute to a comprehensive understanding of the behavior and potential uses of isoquinoline derivatives.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Derivatives : Isoquinolin-1-yl(phenyl)methanone derivatives have been synthesized using various methods. One such derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized through a sequence of Povarov cycloaddition reaction and N-furoylation processes (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Synthesis via Functionalization : Double C2/C3 functionalization of the pyridine ring of quinoline molecule resulted in the synthesis of 4-Nitrophenyl)(2-phenylquinolin-3-yl)methanone (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).

Photoinduced Synthesis : (2-Aminophenyl)(naphthalen-2-yl)methanones were synthesized using photoinduced intramolecular rearrangement. This method offers advantages over transition-metal-catalyzed reactions, such as no requirement of additives and use of green solvent (Jing et al., 2018).

Therapeutic and Biological Properties

Anticancer Properties : Some this compound derivatives exhibit potent anticancer properties. For example, a tetrahydroisoquinoline derivative, LFZ-4-46, demonstrated significant anticancer effects and potential mechanisms in human breast and prostate cancer cells (Xu et al., 2021).

Antibacterial and Antifungal Activities : this compound derivatives are also known for their antibacterial and antifungal activities. Specific compounds synthesized using palladium-catalyzed carboannulation showed broad-spectrum antibacterial and antibiofilm activities (Labena et al., 2020).

Photophysical and Electrochemical Applications

Electroluminescence : Isoquinoline π-conjugated imidazole derivatives were synthesized, demonstrating high fluorescence and useful electroluminescent properties. Such derivatives were used in organic light-emitting diodes for blue and white light emission (Nagarajan et al., 2014).

Ir(III) Complexes for OLEDs : Phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands were synthesized for use in organic light-emitting diodes. These demonstrated efficient red emission and good electroluminescent properties (Kang et al., 2011).

Future Directions

The anticancer activity of a synthetic isoquinoline chalcone, a related compound, has been evaluated in a mice model with Ehrlich solid carcinoma . This suggests potential future directions for the study of Isoquinolin-1-yl(phenyl)methanone and related compounds in the field of cancer therapeutics .

Mechanism of Action

Target of Action

Isoquinolin-1-yl(phenyl)methanone is a complex compound with potential biological and physiological activities

Mode of Action

It’s known that isoquinolones, a group of nitrogen-heterocyclic compounds, have been greatly developed recently They interact with their targets, leading to various changes at the molecular level

Biochemical Pathways

Isoquinolones are known to have versatile biological and physiological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

Isoquinolones are known to have various biological and physiological activities . The specific effects of this compound at the molecular and cellular level need to be further investigated.

Biochemical Analysis

Biochemical Properties

For instance, isoquinoline derivatives have been tested as PTB1B inhibitors

Cellular Effects

Some isoquinoline derivatives have shown anticancer activity by inducing oxidative stress, DNA damage, and apoptosis in cancer cells

Molecular Mechanism

Isoquinolones have been synthesized through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This could potentially influence its interactions with biomolecules and its effects at the molecular level.

Dosage Effects in Animal Models

The effects of Isoquinolin-1-yl(phenyl)methanone at different dosages in animal models are not well studied. Some isoquinoline derivatives have shown anticancer activity in mice models with Ehrlich solid carcinoma . The maximum tolerated body weight-adjusted dose was found to be 428 mg/kg .

properties

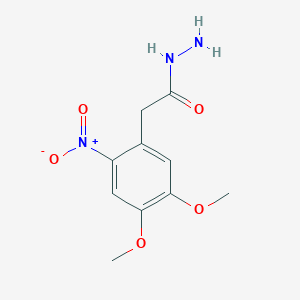

IUPAC Name |

isoquinolin-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWCIKACMBMJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864702 | |

| Record name | (Isoquinolin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16576-23-1 | |

| Record name | 16576-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Isoquinolinyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

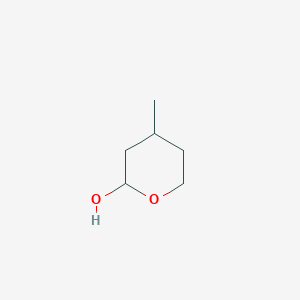

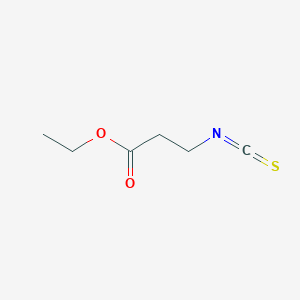

![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)